Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate

Catalog No.
S14159892
CAS No.
2919960-65-7
M.F
C14H25BO4
M. Wt
268.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-...

CAS Number

2919960-65-7

Product Name

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate

IUPAC Name

ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate

Molecular Formula

C14H25BO4

Molecular Weight

268.16 g/mol

InChI

InChI=1S/C14H25BO4/c1-6-17-11(16)14(8-7-9-14)10-15-18-12(2,3)13(4,5)19-15/h6-10H2,1-5H3

InChI Key

UQITULWXEUUVLM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2(CCC2)C(=O)OCC

Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate is a complex organic compound that features a cyclobutane ring substituted with an ethyl ester group and a boron-containing dioxaborolane moiety. The molecular formula of this compound is C15H25BO4C_{15}H_{25}BO_{4}, and it has a molecular weight of approximately 280.17 g/mol. Its structure incorporates a cyclobutane core, which is known for its unique strain and reactivity, making it a subject of interest in synthetic organic chemistry.

Typical of esters and boron compounds. Key reactions include:

  • Esterification: It can undergo hydrolysis to form the corresponding acid and alcohol.
  • Nucleophilic Substitution: The dioxaborolane group can act as a leaving group in nucleophilic substitution reactions.
  • Cross-Coupling Reactions: The boron atom allows for participation in palladium-catalyzed cross-coupling reactions, which are valuable in constructing complex organic molecules.

The synthesis of Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate typically involves several steps:

  • Formation of the Dioxaborolane: This can be achieved through the reaction of a suitable boronic acid with an appropriate alcohol or diol under acidic conditions.
  • Cyclobutane Formation: The cyclobutane ring can be synthesized via cyclization reactions involving precursors such as alkenes or alkynes.
  • Esterification: The final step involves esterification of the carboxylic acid derivative with ethanol or an ethylating agent to yield the desired ester.

Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Due to its unique structure and properties, it may be utilized in the development of novel materials or polymers.
  • Pharmaceutical Development: Investigated for its potential biological activities and therapeutic applications.

Studies investigating the interactions of Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate with biological targets are essential for understanding its pharmacological potential. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level.

Such studies are crucial for evaluating its viability as a drug candidate.

Several compounds share structural features with Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate1215107-29-10.75Contains a cyclopropane ring
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylate151075-20-60.69Features a cyclohexene ring
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate859169-20-30.60Contains a phenolic structure
Methyl 4-(hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)cyclohexene carboxylate--Hydroxy-substituted variant

These compounds highlight the diversity within this class of boron-containing organic compounds while showcasing the unique structural aspects of Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate that may confer distinct reactivity or biological activity profiles.

Hydrogen Bond Acceptor Count

4

Exact Mass

268.1845894 g/mol

Monoisotopic Mass

268.1845894 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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